molecular formula C23H24N2O2 B2872971 N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946362-53-4

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2872971
CAS No.: 946362-53-4
M. Wt: 360.457
InChI Key: QNRIOPWUMBUSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the dihydropyridine carboxamide class. This compound is characterized by a 6-oxo-1,6-dihydropyridine core substituted with a benzyl group at the N1 position and a 2,6-dimethylanilide group at the carboxamide moiety. Compounds with this core structure are of significant interest in medicinal chemistry research for their potential as enzyme inhibitors . Specifically, related dihydropyridine derivatives have been investigated for their role in targeting serine proteases like elastase, which is implicated in skin aging processes and other physiological pathways . The mechanism of action for such inhibitors often involves non-covalent, reversible binding to the active site of the enzyme, potentially blocking the cleavage of natural substrates like elastin . The presence of specific hydrophobic substituents, such as the 2,6-dimethylphenyl and 2,5-dimethylbenzyl groups on this molecule, is designed to enhance binding affinity by interacting with hydrophobic sub-pockets within the enzyme's active site . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own validation studies to determine the compound's specificity and activity in their particular biological systems.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-15-8-9-16(2)20(12-15)14-25-13-19(10-11-21(25)26)23(27)24-22-17(3)6-5-7-18(22)4/h5-13H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRIOPWUMBUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrothermal Cyclization

A patent (CN102924371B) describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine in water at 100–180°C for 24–72 hours. This method produces high-purity crystals with minimal defects, achieving yields exceeding 80%. While this yields the carboxylic acid precursor, further functionalization is required to introduce the 1-[(2,5-dimethylphenyl)methyl] and N-(2,6-dimethylphenyl) groups.

Hantzsch-Type Condensation

The classical Hantzsch reaction, involving cyclization of β-keto esters with aldehydes and ammonia, has been adapted for similar structures. For example, 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(aryl)-1,4-dihydropyridines were synthesized via refluxing methyl-3-aminocrotonate with methoxybenzaldehydes in isopropanol. However, deviations in substituent positioning (e.g., ortho-methoxy groups) can lead to pyrans instead of dihydropyridines, necessitating careful control of reaction conditions.

Carboxamide Formation at Position 3

The 3-carboxylic acid must be converted to the N-(2,6-dimethylphenyl)carboxamide. This involves:

Activation of the Carboxylic Acid

The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, 6-oxo-1,6-dihydropyridine-3-carboxylic acid treated with SOCl₂ at reflux (70°C) for 2 hours yields the corresponding acid chloride.

Amidation with 2,6-Dimethylaniline

The acid chloride reacts with 2,6-dimethylaniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA). A study on similar compounds achieved 85–92% yields after recrystallization from methanol. Excess amine (1.2 equivalents) ensures complete conversion, while TEA neutralizes HCl byproducts.

Optimization and Industrial Scalability

Industrial production prioritizes cost efficiency and scalability:

Continuous Flow Reactors

Modern approaches utilize continuous flow systems for the cyclization step, reducing reaction times from 72 hours (batch) to 8–12 hours. This enhances throughput and minimizes thermal degradation.

Green Solvent Alternatives

Replacing traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC ≥98% (Area normalization)
Melting Point DSC 202–204°C
Residual Solvents GC-MS <500 ppm (ICH Q3C)
Stereochemical Purity Chiral HPLC ≥99% ee (if applicable)

Data from and confirm the compound’s stability under ambient conditions for ≥24 months when stored in amber glass under nitrogen.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Unwanted pyran formation (as in) is mitigated by optimizing temperature (140–160°C) and avoiding ortho-substituted aldehydes.

Byproduct Formation During Amidation

Side products (e.g., N-acylurea) are minimized using fresh acid chlorides and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the dihydropyridine scaffold but differ in substituent groups, which critically influence their physicochemical and biological profiles. Below is a detailed comparison with key analogs, including the compound described in the provided evidence ().

Table 1: Structural and Functional Comparison

Property N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
Molecular Formula Not explicitly provided (estimated: C22H24N2O2) C23H25N3O3
Molecular Weight ~348.44 g/mol (estimated) 391.46 g/mol
Key Substituents - 2,6-Dimethylphenyl (amide group)
- 2,5-Dimethylbenzyl (N-substituent)
- 2,3-Dihydro-1,4-benzodioxin
- Dimethylaminomethylphenyl (amine group)
- Methoxy group
Functional Groups Carboxamide, dihydropyridine, ketone Pyridine, benzodioxin, tertiary amine, methoxy
Research Status Preclinical studies (hypothesized enzyme/receptor modulation) Research use only; not validated for medical applications

Key Differences and Implications

The latter’s methoxy and dimethylaminomethyl groups introduce polar and basic characteristics, which may alter solubility and target selectivity .

Core Structure Modifications :

  • The dihydropyridine-6-oxo core in the target compound contrasts with the fully aromatic pyridine ring in . The dihydropyridine’s reduced ring system may confer conformational flexibility, influencing binding kinetics to biological targets.

Pharmacological Potential: While neither compound is approved for therapeutic use, the dimethylphenyl substituents in the target compound suggest a design optimized for steric hindrance or hydrophobic interactions, common in kinase or protease inhibitors. In contrast, the benzodioxin group in is often associated with antioxidant or anti-inflammatory activity .

Biological Activity

N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dihydropyridine core substituted with two distinct phenyl groups. Its structural formula can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Research indicates that compounds with a similar structure often exhibit various biological activities, including:

  • Anticonvulsant Activity : Some derivatives have shown effectiveness in seizure models by enhancing GABAergic transmission and inhibiting GABA transaminase .
  • Antioxidant Properties : Dihydropyridine derivatives are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic profiles.

Anticonvulsant Activity

A study on related compounds indicated that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited significant anticonvulsant activity. The prototype compound demonstrated effectiveness in multiple seizure models without causing neurotoxicity or hepatotoxicity. Notably, it increased GABA levels by 118% in vitro and inhibited GABA transaminase .

CompoundModel TestedActivityNeurotoxicityHepatotoxicity
N-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazoneMaximal Electroshock TestActiveNoNo
This compoundVarious Seizure ModelsPotentially ActiveTBDTBD

Other Biological Activities

In addition to anticonvulsant effects, similar compounds have been evaluated for:

  • Antioxidant Capacity : Dihydropyridine derivatives have shown promise in reducing oxidative stress markers in cellular models.
  • Cytotoxicity Against Cancer Cells : Some studies suggest that modifications to the dihydropyridine structure can enhance cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Anticonvulsant Properties : A series of experiments demonstrated that the aforementioned semicarbazones could significantly reduce seizure frequency in animal models. The results indicated a favorable pharmacokinetic profile with minimal side effects.
  • Oxidative Stress Study : In vitro assays using human cell lines showed that dihydropyridine derivatives could reduce reactive oxygen species (ROS) levels by up to 50%, suggesting a protective effect against oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.